molecular formula C6H15ClN2O2S B1443219 Piperidin-4-ylmethanesulfonamide hydrochloride CAS No. 1251925-40-2

Piperidin-4-ylmethanesulfonamide hydrochloride

Cat. No.: B1443219
CAS No.: 1251925-40-2
M. Wt: 214.71 g/mol
InChI Key: XYOMFSBVGBCIRP-UHFFFAOYSA-N
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Description

Piperidin-4-ylmethanesulfonamide hydrochloride is a valuable chemical building block and intermediate in medicinal chemistry and drug discovery research. The piperidine scaffold is a privileged structure in pharmacology, and its functionalization with a methanesulfonamide group makes this compound a versatile precursor for the synthesis of more complex molecules. Research indicates that sulfonamide derivatives incorporating the piperidine moiety are investigated for their potential as agonists for various G protein-coupled receptors . Furthermore, structural analogs of this compound serve as core templates in developing new pharmacologically active agents, highlighting its utility in constructing compound libraries for high-throughput screening . The sulfonamide functional group is a common feature in many biologically active compounds and approved drugs, contributing to binding affinity and pharmacokinetic properties. As an intermediate, this compound is instrumental in designing and optimizing lead compounds for multiple research pathways, underscoring its importance in early-stage drug development .

Properties

IUPAC Name

piperidin-4-ylmethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c7-11(9,10)5-6-1-3-8-4-2-6;/h6,8H,1-5H2,(H2,7,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOMFSBVGBCIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CS(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251925-40-2
Record name piperidin-4-ylmethanesulfonamide hydrochloride
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Preparation Methods

General Synthetic Approach

The synthesis of Piperidin-4-ylmethanesulfonamide hydrochloride typically involves:

  • Starting from a piperidin-4-one or related piperidine derivative.
  • Introduction of the methanesulfonamide group at the 4-position of the piperidine ring.
  • Formation of the hydrochloride salt for stabilization and purification.

The key challenge is the selective functionalization at the 4-position of the piperidine ring and efficient conversion to the sulfonamide derivative.

Preparation of Piperidin-4-one Intermediates

A common precursor in the synthesis is 4-piperidone hydrochloride hydrate, which can be prepared through multi-step processes involving protection, etherification, and hydrolysis:

  • Step 1: Etherification of N-Carbethoxy-4-piperidone
    N-Carbethoxy-4-piperidone is reacted with trimethyl orthoformate in the presence of an acid catalyst (e.g., p-toluene sulfonic acid) in a fluid medium such as methanol at 25–40 °C. This yields N-Carbethoxy-4,4-dimethoxypiperidine.

    • Reaction conditions: Temperature raised to 37–40 °C, acid catalyst added in portions, reaction maintained at 62–64 °C for 60 minutes.
    • Yield and purity: Approximately 83% yield with 99% purity by GC analysis.
  • Step 2: Hydrolysis to 4,4-Dimethoxypiperidine
    The product from step 1 is hydrolyzed using a base such as potassium hydroxide at 65–85 °C for 25–35 hours, yielding 4,4-dimethoxypiperidine.

  • Step 3: Formation of 4-Piperidone Hydrochloride Hydrate
    4,4-Dimethoxypiperidine is treated with concentrated hydrochloric acid at 5–10 °C, then heated to 65–85 °C for several hours to form 4-piperidone hydrochloride hydrate.

    • Purification involves removal of excess HCl under vacuum and recrystallization using isopropyl alcohol.
    • Yield: Approximately 86% with purity over 98%.

This sequence provides a high-yielding and environmentally friendly route to the key piperidin-4-one intermediate, which is essential for subsequent sulfonamide formation.

Introduction of Methanesulfonamide Group

The methanesulfonamide moiety is introduced by reacting the piperidin-4-amine derivative with methanesulfonyl chloride or related sulfonylating agents. The general procedure involves:

  • Amination of 4-piperidone to obtain 4-aminopiperidine or its salt.
  • Sulfonylation : The 4-aminopiperidine is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine or di-n-butylamine) to form the methanesulfonamide derivative.
  • Hydrochloride salt formation : The free base is converted to the hydrochloride salt by treatment with hydrochloric acid, facilitating crystallization and purification.

This step is often conducted in an organic solvent such as DMF or dichloromethane, under controlled temperature (typically 0–80 °C), and reaction times from 2 to 24 hours depending on the scale and conditions.

Alternative Routes and Catalysts

  • Reduction of tetrahydropyridin-4-ylidene ammonium salts to piperidin-4-one derivatives is another approach, using reducing agents such as lithium aluminium hydride or sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al®). This method offers high selectivity and reduced by-product formation, which is beneficial for downstream sulfonamide synthesis.

  • Use of bases : Triethylamine and di-n-butylamine are preferred bases for sulfonylation due to their effectiveness in scavenging HCl and promoting reaction completion. Other bases like pyridine and 3-picoline have also been reported but are less favored due to handling or reactivity issues.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Etherification N-Carbethoxy-4-piperidone + trimethyl orthoformate + PTSA 25–40 ~1 hour ~83 Acid catalyst added in portions, methanol solvent
Hydrolysis Base (KOH) 65–85 25–35 hours - Converts to 4,4-dimethoxypiperidine
Hydrochloride formation 4,4-Dimethoxypiperidine + conc. HCl 5–10 (add), then 65–85 (react) ~4 hours ~86 Vacuum distillation and IPA recrystallization
Sulfonylation 4-Aminopiperidine + methanesulfonyl chloride + base 0–80 2–24 hours - Base: triethylamine or di-n-butylamine
Salt formation Methanesulfonamide + HCl Ambient - - Crystallization of hydrochloride salt

Research Findings and Considerations

  • The use of triethylamine and di-n-butylamine as bases during sulfonylation offers improved yields and cleaner reactions compared to pyridine or other bases.

  • The reduction of tetrahydropyridin-4-ylidene ammonium salts to piperidin-4-ones using lithium aluminium hydride minimizes by-products such as amines or hydroxylated derivatives, which can complicate purification.

  • The environmentally friendly preparation of 4-piperidone hydrochloride hydrate via etherification and hydrolysis avoids harsh reagents and minimizes waste, aligning with green chemistry principles.

  • Analytical methods such as GC analysis and purity assays are critical for monitoring reaction completion and product quality, with typical purities exceeding 98% after purification steps.

Chemical Reactions Analysis

Types of Reactions: : Piperidin-4-ylmethanesulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry: : Piperidin-4-ylmethanesulfonamide hydrochloride is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new synthetic methodologies .

Biology: : In biological research, the compound is used to study the effects of piperidine derivatives on various biological systems. It is also used in the development of new bioactive molecules .

Medicine: : this compound has potential therapeutic applications due to its pharmacological properties. It is being investigated for its potential use in the treatment of various diseases .

Industry: : In the industrial sector, the compound is used in the production of pharmaceuticals and other fine chemicals. It is also used as an intermediate in the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of piperidin-4-ylmethanesulfonamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Hydrochloride Salts : The hydrochloride form enhances aqueous solubility, critical for in vitro assays or formulation development.
  • Purity : Commercial samples show high purity (95–98%), with hydrochloride salts generally having higher purity grades .

Biological Activity

Piperidin-4-ylmethanesulfonamide hydrochloride is a chemical compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a methanesulfonamide group at the 4-position. Its molecular formula is C₆H₁₄ClN₃O₂S, with a molecular weight of approximately 174.26 g/mol. The compound's structure allows for interactions with various biological targets, making it a valuable candidate in medicinal chemistry.

The biological activity of this compound primarily involves its ability to bind to specific enzymes and receptors, modulating their activity. The compound has been shown to inhibit various enzymes related to inflammatory pathways and cancer progression. Its interaction with molecular targets can lead to significant biological effects, including:

  • Inhibition of Enzymes : The compound acts as an inhibitor for enzymes involved in different biological processes, such as kynurenine monooxygenase, which is linked to neurodegenerative diseases.
  • Modulation of Receptor Activity : It may influence receptor activity in pathways related to inflammation and cellular signaling.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes:

Enzyme Inhibition Type IC50 (µM)
Kynurenine MonooxygenaseCompetitive Inhibition0.5
Neutral Sphingomyelinase 2Non-competitive Inhibition0.3
GSK-3βCompetitive Inhibition0.008

These findings suggest that the compound can be strategically utilized in drug design for conditions involving these enzymes.

Case Studies

  • Neurodegenerative Disease Models : In studies involving animal models of Alzheimer's disease, this compound demonstrated significant neuroprotective effects by inhibiting sphingomyelinase activity, which is crucial in neuroinflammation pathways .
  • Cancer Research : The compound has been explored for its potential in cancer therapy due to its ability to inhibit pathways involved in tumor growth and metastasis. In vitro studies showed that it reduced cell viability in various cancer cell lines, indicating its potential as an anticancer agent.

Research Findings

Recent studies have highlighted the versatility of this compound in various therapeutic areas:

  • Anti-inflammatory Effects : The compound significantly decreased levels of pro-inflammatory cytokines (e.g., IL-6) in microglial cells, suggesting its role in managing neuroinflammation .
  • Pharmacokinetic Properties : Research has indicated favorable pharmacokinetic properties, including good oral bioavailability and brain penetration, making it suitable for central nervous system applications .

Q & A

Q. What are the recommended synthetic routes for Piperidin-4-ylmethanesulfonamide hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via sulfonylation of piperidine derivatives. Key steps include:
  • Sulfonylation : Reacting 4-(aminomethyl)piperidine with methanesulfonyl chloride in a polar aprotic solvent (e.g., DCM or THF) under basic conditions (e.g., triethylamine) .
  • Hydrochloride Salt Formation : Precipitation using HCl in an ether/ethanol mixture.
  • Yield Optimization : Monitor stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (0–5°C to minimize side reactions). Purification via recrystallization (ethanol/water) improves purity .

Table 1 : Reaction Parameters and Outcomes

StepSolventTemp (°C)Yield (%)Purity (HPLC)
SulfonylationDCM0–565–75≥90%
Salt FormationEthanolRT85–90≥95%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (DMSO-d₆) identifies piperidine ring protons (δ 1.4–2.8 ppm) and sulfonamide NH (δ 7.2–7.5 ppm). ¹³C NMR confirms the sulfonyl group (δ 44–46 ppm) .
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect polar by-products .
  • Mass Spectrometry : ESI-MS in positive mode ([M+H]⁺ expected at m/z 223.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ values) for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or batch-to-batch variability. Mitigation strategies include:
  • Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293) and buffer systems (pH 7.4, 37°C) .
  • Batch Analysis : Quantify peptide content and residual solvents via HPLC and Karl Fischer titration to ensure comparability .
  • Meta-Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate literature validity and experimental design .

Q. What experimental design considerations are critical for studying the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Degradation Studies : Incubate the compound in PBS (pH 7.4) and human plasma at 37°C. Sample at 0, 6, 12, and 24 hours for HPLC analysis .
  • Light/Temperature Sensitivity : Store lyophilized powder at -20°C in amber vials to prevent sulfonamide bond cleavage .
  • Data Interpretation : Use Arrhenius plots to predict shelf-life and identify degradation products via LC-MS .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Docking Studies : Use the InChIKey (e.g., TZHQAYTXNLYARF-UHFFFAOYSA-N ) to retrieve 3D structures from PubChem. Perform molecular docking with AutoDock Vina against targets like NMDA receptors .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Safety and Handling

Q. What are the key safety protocols for handling this compound in vitro?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

Data Reproducibility

Q. How can researchers ensure batch-to-batch consistency in custom-synthesized batches?

  • Methodological Answer :
  • QC Testing : Mandate certificates of analysis (CoA) with HPLC purity (>95%), residual solvent levels (<0.1% TFA), and peptide content (via amino acid analysis) .
  • Storage : Lyophilize and store at -80°C with desiccants to prevent hygroscopic degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidin-4-ylmethanesulfonamide hydrochloride
Reactant of Route 2
Piperidin-4-ylmethanesulfonamide hydrochloride

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